molecular formula C21H21FN2O3S B11590895 (5Z)-5-({4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-({4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11590895
M. Wt: 400.5 g/mol
InChI Key: FRJRLFWVDUWRRV-BOPFTXTBSA-N
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Description

(5Z)-5-({4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes fluorine, methoxy, and sulfanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-({4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one is used as a building block for synthesizing more complex molecules

Biology

In biology, this compound may be used in studies related to enzyme inhibition or protein binding. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated imidazolidinones and methoxy-substituted phenyl derivatives. These compounds share structural similarities but may differ in their specific functional groups or overall molecular architecture.

Uniqueness

The uniqueness of (5Z)-5-({4-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one lies in its combination of fluorine, methoxy, and sulfanylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21FN2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

(5Z)-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H21FN2O3S/c1-3-10-24-20(25)17(23-21(24)28)11-14-8-9-18(19(12-14)26-2)27-13-15-6-4-5-7-16(15)22/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,28)/b17-11-

InChI Key

FRJRLFWVDUWRRV-BOPFTXTBSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)NC1=S

Origin of Product

United States

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